![molecular formula C11H16N2O2 B1518953 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea CAS No. 1042622-10-5](/img/structure/B1518953.png)
1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea
Overview
Description
1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea, also known as 4-hydroxy-1-methyl-3-propylurea (4-HMPU), is an organic compound with a molecular formula of C7H14N2O2. It is a colorless, water-soluble solid with a melting point of 102-104°C. 4-HMPU is a synthetic organic compound used in various scientific research applications, such as drug synthesis, organic synthesis, and biochemistry. It is also used in the production of pharmaceuticals and other chemicals.
Scientific Research Applications
Pharmaceuticals: Treatment of Type II Diabetes
This compound has been explored for its potential in treating Type II diabetes. Research indicates that certain stereoisomers of this molecule may be effective in managing blood glucose levels and other conditions associated with diabetes .
Material Science: Organic Semiconductors
In the realm of material science, derivatives of this compound are utilized for their semiconductor properties. They are integral in the development of organic semiconductors, which are crucial for various electronic devices .
Corrosion Inhibition
The structural analogs of this compound serve as corrosion inhibitors. These are important in industrial chemistry to protect metals and alloys from corrosive processes .
Organic Light-Emitting Diodes (OLEDs)
Compounds related to 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea are used in the fabrication of OLEDs. OLED technology is widely used in displays for smartphones, TVs, and monitors due to its efficiency and quality .
Biological Activities: Anticancer Properties
Thiophene derivatives, which can be synthesized from related compounds, exhibit anticancer properties. This makes them valuable for pharmaceutical research into cancer treatments .
Anti-Inflammatory Applications
Similar compounds are known to possess anti-inflammatory effects, which can be harnessed in the development of new anti-inflammatory drugs .
Antimicrobial Properties
Research into thiophene derivatives also shows promise in antimicrobial applications, potentially leading to new treatments for bacterial and fungal infections .
Anesthetic Use in Dentistry
A specific derivative, articaine, which has a similar structure, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing localized pain relief .
properties
IUPAC Name |
1-(4-hydroxyphenyl)-1-methyl-3-propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(15)13(3)9-4-6-10(14)7-5-9/h4-8,14H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIDGGCLDVQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.